TDMAT vs. TDEAT: Five-Fold Higher ALD Growth Rate and Lower Process Temperature
In head-to-head ALD studies using NH₃ as reactant, TDMAT demonstrates a saturated growth rate of approximately 5 Å/cycle, compared to only 1 Å/cycle for TDEAT under optimized conditions [1]. The saturated ALD temperature window for TDMAT occurs between 175-210°C, whereas TDEAT requires significantly higher temperatures of 275-300°C to achieve saturated growth [1].
| Evidence Dimension | ALD Growth Per Cycle (GPC) |
|---|---|
| Target Compound Data | ~5 Å/cycle |
| Comparator Or Baseline | TDEAT: ~1 Å/cycle |
| Quantified Difference | 5× higher growth rate |
| Conditions | ALD with NH₃ reactant; saturated growth temperature windows: TDMAT 175-210°C, TDEAT 275-300°C |
Why This Matters
Higher growth per cycle reduces total deposition time and precursor consumption per wafer, directly lowering manufacturing cost of ownership.
- [1] Kim, J. Y., et al. Comparison of TiN Films Deposited Using Tetrakisdimethylaminotitanium and Tetrakisdiethylaminotitanium by the Atomic Layer Deposition Method. Japanese Journal of Applied Physics, 2003, 42(7R), 4245-4248. View Source
